molecular formula C15H10BrNO3S B14446696 2-Anilino-3-bromo-1-benzothiopyran-1,1,4-trione CAS No. 74695-57-1

2-Anilino-3-bromo-1-benzothiopyran-1,1,4-trione

Cat. No.: B14446696
CAS No.: 74695-57-1
M. Wt: 364.2 g/mol
InChI Key: WYMHIDGQPHTMBD-UHFFFAOYSA-N
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Description

2-Anilino-3-bromo-1-benzothiopyran-1,1,4-trione is a chemical compound known for its unique structure and reactivity It belongs to the class of benzothiopyran derivatives, which are characterized by a fused ring system containing both benzene and thiopyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-3-bromo-1-benzothiopyran-1,1,4-trione typically involves the bromination of 2-anilino-1-benzothiopyran-1,1,4-trione. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under light or heat conditions . The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the 3-position of the benzothiopyran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and reagents is preferred in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Anilino-3-bromo-1-benzothiopyran-1,1,4-trione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding thiol or amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium thiolate, sodium alkoxide, or primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include 2-anilino-3-substituted benzothiopyran derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiol or amine derivatives.

Scientific Research Applications

2-Anilino-3-bromo-1-benzothiopyran-1,1,4-trione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Anilino-3-bromo-1-benzothiopyran-1,1,4-trione involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial studies, the compound may disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Anilino-1,4-naphthoquinone
  • 2-Anilino-3-chloro-1,4-naphthoquinone
  • 2-Anilino-3-bromo-1,4-naphthoquinone

Uniqueness

2-Anilino-3-bromo-1-benzothiopyran-1,1,4-trione is unique due to the presence of the thiopyran ring fused with the benzene ring, which imparts distinct chemical and physical properties

Properties

CAS No.

74695-57-1

Molecular Formula

C15H10BrNO3S

Molecular Weight

364.2 g/mol

IUPAC Name

2-anilino-3-bromo-1,1-dioxothiochromen-4-one

InChI

InChI=1S/C15H10BrNO3S/c16-13-14(18)11-8-4-5-9-12(11)21(19,20)15(13)17-10-6-2-1-3-7-10/h1-9,17H

InChI Key

WYMHIDGQPHTMBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3S2(=O)=O)Br

Origin of Product

United States

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